molecular formula C19H17BrO4 B349374 Methyl 6-bromo-2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate CAS No. 308296-27-7

Methyl 6-bromo-2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate

Cat. No.: B349374
CAS No.: 308296-27-7
M. Wt: 389.2g/mol
InChI Key: OSVVADZSHIKKAU-UHFFFAOYSA-N
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Description

Methyl 6-bromo-2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran class This compound is characterized by the presence of a bromine atom, a methyl group, and a methoxy group attached to a benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-bromo-2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a benzofuran derivative, followed by methylation and methoxylation reactions. The reaction conditions often require the use of strong acids or bases, as well as specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and reaction time. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like amines or alkyl groups.

Scientific Research Applications

Methyl 6-bromo-2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Medicine: The compound’s structure allows it to interact with biological targets, making it a potential candidate for drug development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 6-bromo-2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-bromo-2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate: shares similarities with other benzofuran derivatives, such as:

Uniqueness

The presence of the bromine atom and the specific arrangement of functional groups in this compound contribute to its unique chemical properties. These features may enhance its reactivity and specificity in various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

methyl 6-bromo-2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrO4/c1-11-4-6-13(7-5-11)10-23-17-8-14-16(9-15(17)20)24-12(2)18(14)19(21)22-3/h4-9H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSVVADZSHIKKAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C3C(=C2)C(=C(O3)C)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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